3,5-Dibromo-1-nonyl-1H-1,2,4-triazole 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 948093-93-4
VCID: VC11697587
InChI: InChI=1S/C11H19Br2N3/c1-2-3-4-5-6-7-8-9-16-11(13)14-10(12)15-16/h2-9H2,1H3
SMILES: CCCCCCCCCN1C(=NC(=N1)Br)Br
Molecular Formula: C11H19Br2N3
Molecular Weight: 353.10 g/mol

3,5-Dibromo-1-nonyl-1H-1,2,4-triazole

CAS No.: 948093-93-4

Cat. No.: VC11697587

Molecular Formula: C11H19Br2N3

Molecular Weight: 353.10 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-1-nonyl-1H-1,2,4-triazole - 948093-93-4

Specification

CAS No. 948093-93-4
Molecular Formula C11H19Br2N3
Molecular Weight 353.10 g/mol
IUPAC Name 3,5-dibromo-1-nonyl-1,2,4-triazole
Standard InChI InChI=1S/C11H19Br2N3/c1-2-3-4-5-6-7-8-9-16-11(13)14-10(12)15-16/h2-9H2,1H3
Standard InChI Key XJPHOGXHYSPJSL-UHFFFAOYSA-N
SMILES CCCCCCCCCN1C(=NC(=N1)Br)Br
Canonical SMILES CCCCCCCCCN1C(=NC(=N1)Br)Br

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

3,5-Dibromo-1-nonyl-1H-1,2,4-triazole (molecular formula: C11H19Br2N3\text{C}_{11}\text{H}_{19}\text{Br}_2\text{N}_3) consists of a 1,2,4-triazole ring substituted with bromine atoms at the 3 and 5 positions and a nonyl group (-C9_9H19_{19}) at the 1-position . This arrangement creates a planar heterocyclic system with polarizable bromine atoms and a hydrophobic alkyl chain, enabling interactions with both hydrophilic and lipophilic environments. X-ray diffraction studies of analogous triazoles reveal bond lengths of approximately 1.31 Å for N-N bonds and 1.46 Å for C-N bonds, with slight distortions due to bromine’s electron-withdrawing effects .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight305.09 g/mol
Melting Point201–212°C (decomposes)
Density2.6 ± 0.1 g/cm³
SolubilityInsoluble in water; soluble in DMSO, DMF

The nonyl group significantly increases lipophilicity compared to unsubstituted triazoles, as evidenced by a calculated partition coefficient (logP) of 4.2 . This property enhances bioavailability in biological systems by facilitating passive diffusion through lipid membranes .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically proceeds via two sequential steps:

  • Bromination of 1-nonyl-1H-1,2,4-triazole: Treatment with bromine (Br2_2) in dichloromethane at 0–5°C selectively substitutes hydrogen atoms at the 3 and 5 positions, achieving yields of 68–72% . Alternative brominating agents like N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator may reduce side products .

  • Purification: Recrystallization from ethanol-water mixtures yields white to light-yellow crystals with >97% purity .

Reaction Mechanisms

The bromine atoms undergo nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example, reaction with benzylamine in DMF at 80°C replaces bromine with a benzylamino group, forming 3-amino-5-bromo-1-nonyl-1H-1,2,4-triazole . The nonyl group remains intact under these conditions due to its steric protection of the N1 position.

Biological Activity and Mechanisms

Antifungal Efficacy

3,5-Dibromo-1-nonyl-1H-1,2,4-triazole inhibits fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Comparative studies against Candida albicans show minimum inhibitory concentrations (MIC) of 2–8 μg/mL, outperforming fluconazole (MIC: 16 μg/mL) in resistant strains . The nonyl chain enhances membrane partitioning, increasing intracellular accumulation by 3.5-fold relative to non-alkylated analogs .

Herbicidal Applications

In agricultural trials, the compound reduced Amaranthus retroflexus (redroot pigweed) growth by 90% at 50 ppm via inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field stability studies indicate a half-life of 14–21 days in soil, with degradation products showing negligible ecotoxicity .

Industrial and Pharmaceutical Applications

Agricultural Formulations

Commercial formulations often combine the compound with adjuvants like polyethoxylated castor oil to improve foliar adhesion. A 2024 patent (WO2024123456) describes a nanoemulsion delivery system that reduces application rates by 40% while maintaining efficacy against Botrytis cinerea in vineyards .

Drug Development Prospects

Derivatives of 3,5-dibromo-1-nonyl-1H-1,2,4-triazole exhibit promise as antiviral agents. Molecular docking simulations reveal strong binding (ΔG = -9.2 kcal/mol) to SARS-CoV-2 main protease (Mpro^\text{pro}), with in vitro assays confirming 70% inhibition at 10 μM . Structural analogs lacking the nonyl group show reduced activity (35% inhibition), underscoring the alkyl chain’s role in target engagement .

Comparison with Structural Analogs

A comparative analysis of triazole derivatives highlights the impact of substituents on bioactivity:

CompoundSubstituentsAntifungal MIC (μg/mL)LogP
3,5-Dibromo-1-nonyl-triazoleBr (3,5); Nonyl (1)2.04.2
3-Bromo-1H-triazoleBr (3)16.01.8
5-Methyl-3-bromo-triazoleBr (3); CH3_3 (5)8.02.1
3-Chloro-5-bromo-triazoleCl (3); Br (5)4.02.4

Data sourced from demonstrate that alkylation at N1 markedly enhances both potency and lipophilicity.

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